3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester
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Overview
Description
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the imidazole ring in this compound adds to its versatility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-methylimidazole with appropriate aldehydes or ketones under acidic or basic conditions.
Boronic Acid Formation: The phenylboronic acid moiety can be introduced via a borylation reaction, where a halogenated aromatic compound reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the boronic ester moiety, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Boronic esters are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester and imidazole moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a building block in organic synthesis . The imidazole ring can interact with biological targets such as enzymes and receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the imidazole ring, making it less versatile in biological applications.
4-Methylimidazole: Does not contain the boronic ester moiety, limiting its use in organic synthesis.
3-Methoxyphenylboronic Acid: Similar in structure but lacks the imidazole ring, reducing its potential in medicinal chemistry.
Uniqueness
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester is unique due to the combination of the boronic ester and imidazole functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry .
Biological Activity
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester, with CAS number 1145786-44-2, is a compound that belongs to the class of boronic esters. Its unique structure combines a boronic ester with an imidazole functionality, which enhances its versatility in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H13BN2O3
- Molecular Weight : 232.04 g/mol
- Structure : The compound features a methoxy group, an imidazole ring, and a boronic acid moiety, which contribute to its biological interactions.
The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in enzyme inhibition and as a building block in organic synthesis. The imidazole ring enhances the compound's ability to interact with biological targets, potentially influencing various enzymatic pathways.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : Boronic acids have been shown to possess anticancer properties by inhibiting proteasome activity. For instance, related compounds have demonstrated the ability to halt cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition .
- Antibacterial Properties : Boronic acids are known for their antibacterial effects, particularly against resistant strains of bacteria. The mechanism often involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
- Enzyme Inhibition : The compound's boronic ester functionality allows it to act as an enzyme inhibitor by forming stable complexes with serine residues in active sites of various enzymes, thus blocking their activity.
Case Studies
Several studies have investigated the biological activity of boronic acids similar to this compound:
- A study on related boronic acids demonstrated significant inhibition of PBPs from Pseudomonas aeruginosa, with residual activities dropping to as low as 16% when treated with certain derivatives at a concentration of 1 mM .
Protein Tested | Residual Activity (%) |
---|---|
PBP3 from P. aeruginosa | 16 ± 6 |
PBP3 from H. influenzae | 32 ± 3 |
PBP3 from A. baumannii | 73 ± 3 |
PBP3 from E. coli | >90 |
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that compounds within this class exhibit varying degrees of stability and bioavailability. For instance, modifications that enhance aqueous solubility and metabolic stability have been shown to improve therapeutic efficacy in vivo .
Properties
IUPAC Name |
1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-12-10-20(11-19-12)14-8-7-13(9-15(14)21-6)18-22-16(2,3)17(4,5)23-18/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCTOSCSRAAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3C=C(N=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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